Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid
Overview
Description
Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C20H28N2O7 and a molecular weight of 408.45 g/mol . This compound is notable for its dual Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid typically involves multiple steps:
Protection of Amino Groups: The initial step involves the protection of the amino groups using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in subsequent reactions.
Formation of the Benzoyl Group: The next step involves the introduction of the benzoyl group. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The protected amino acid is then coupled with the benzoyl-protected intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: N
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCIMGIPXELHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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